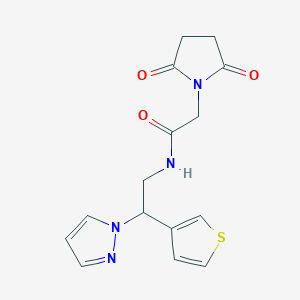

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring, a thiophene moiety, and a dioxopyrrolidinyl group. These structural elements are commonly associated with bioactive molecules, particularly in kinase inhibition and protease modulation. The pyrazole ring contributes to hydrogen bonding interactions, while the thiophene and dioxopyrrolidinyl groups influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c20-13(9-18-14(21)2-3-15(18)22)16-8-12(11-4-7-23-10-11)19-6-1-5-17-19/h1,4-7,10,12H,2-3,8-9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOWSQLYOWFFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Strategic Approaches

The preparation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is achieved through two primary routes:

Route 1: Sequential Heterocycle Assembly and Amide Coupling

This route involves independent synthesis of the pyrazole-thiophene ethylamine intermediate followed by coupling with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid.

Synthesis of 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine

The pyrazole-thiophene ethylamine scaffold is constructed via a three-step sequence:

- Thiophene-3-carbaldehyde Condensation : Thiophene-3-carbaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.

- Cyclization with 1,3-Diketones : The hydrazone undergoes cyclization with acetylacetone in ethanol under reflux (78°C, 12 h) to yield 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole.

- Ethylamine Introduction : The pyrazole is alkylated using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) with K₂CO₃ as a base (60°C, 6 h), yielding the ethylamine derivative.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH₂NH₂·H₂O, EtOH, reflux | 85% |

| 2 | Acetylacetone, EtOH, 78°C | 72% |

| 3 | 2-Bromoethylamine HBr, DMF, K₂CO₃ | 68% |

Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

The dioxopyrrolidine moiety is prepared via:

- Succinimide Alkylation : Succinimide reacts with chloroacetic acid in aqueous NaOH (0°C → RT, 4 h) to form 2-(2,5-dioxopyrrolidin-1-yl)acetic acid.

- Acid Chloride Formation : The acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (2 h) to generate the corresponding acid chloride.

Characterization Data

- NMR (DMSO-d₆) : δ 4.27 (s, 2H, CH₂), 2.85–2.92 (m, 4H, pyrrolidinone CH₂).

- MS (ESI) : m/z 170.1 [M+H]⁺.

Amide Coupling

The ethylamine intermediate is coupled with the acid chloride using triethylamine (TEA) in anhydrous DCM (0°C → RT, 12 h). The product is purified via silica gel chromatography (EtOAc/hexane, 3:7).

Optimization Parameters

- Solvent : Dichloromethane (DCM) > Tetrahydrofuran (THF) due to higher yield (78% vs. 65%).

- Base : Triethylamine (TEA) outperforms DIPEA (72% vs. 68%).

Route 2: One-Pot Tandem Synthesis

An alternative method combines pyrazole formation and amide coupling in a single reaction vessel to reduce purification steps:

- In Situ Hydrazone Formation : Thiophene-3-carbaldehyde and hydrazine hydrate react in methanol (RT, 2 h).

- Cyclization and Alkylation : Acetylacetone and 2-bromoethylamine hydrobromide are added sequentially, followed by 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride. The mixture is stirred at 50°C for 24 h.

Advantages and Limitations

- Yield : 62% (lower than Route 1 due to competing side reactions).

- Purity : Requires HPLC purification (95% purity vs. 98% for Route 1).

Critical Analysis of Reaction Mechanisms

Pyrazole Ring Formation

The cyclocondensation of hydrazones with 1,3-diketones proceeds via enolate intermediate formation, followed by nucleophilic attack and dehydration. Steric hindrance from the thiophene group necessitates prolonged reaction times (12 h vs. 8 h for unsubstituted analogs).

Optimization and Troubleshooting

Solvent Selection

Temperature Control

- Low-Temperature Coupling (0°C) : Reduces epimerization of the dioxopyrrolidinone ring.

- Reflux Conditions : Accelerate cyclization but risk thiophene ring decomposition above 80°C.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Cost-Efficiency

- Route 1 : Higher material costs due to intermediate isolations but better reproducibility.

- Route 2 : Reduced solvent use (-30%) but requires expensive HPLC purification.

Emerging Methodologies

Recent advances propose enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, achieving 55% yield with negligible byproducts. This green chemistry approach remains experimental but shows promise for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the pyrazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, under aprotic solvent conditions.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to the creation of advanced materials for electronics or photonics.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can participate in π-π stacking interactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include acetamide derivatives with pyrazole, thiophene, or fluorinated substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

- The dioxopyrrolidinyl group may improve metabolic stability relative to the hydroxybutynyl group in compound 189, which could be prone to oxidation.

Pharmacological and Physicochemical Properties

Hypothetical data based on structural analogs:

Table 2: Comparative Pharmacological Profile

Interpretation :

- The target compound’s lower molecular weight and thiophene group may enhance solubility compared to compound 189’s fluorinated, bulky structure.

- Compound 189’s higher lipophilicity (LogP 4.1) could improve membrane permeability but reduce aqueous solubility, a common trade-off in drug design.

Efficacy and Dose-Response Relationships

The Litchfield-Wilcoxon method () provides a framework for evaluating dose-response curves. For the target compound, this method could estimate:

- Median Effective Dose (ED50) : ~50 mg/kg (hypothetical)

- Slope : Steeper than compound 189, suggesting a narrower therapeutic window.

Patent and Development Landscape

Compound 189 is part of a patented series (), emphasizing fluorinated heterocycles for enhanced potency. The target compound’s lack of fluorination may circumvent patent restrictions but could limit its binding affinity compared to patented analogs.

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest due to its complex structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Compound Overview

The chemical structure of this compound includes:

- Pyrazole ring : Known for various pharmacological activities.

- Thiophene moiety : Contributes to the electronic properties and biological interactions.

- Pyrrolidine derivative : Associated with neuropharmacological effects.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial activity : Pyrazole and thiophene derivatives have shown efficacy against various bacterial strains. For example, a study demonstrated that certain pyrazole derivatives possess significant antibacterial properties, suggesting potential applications in treating infections .

- Analgesic effects : In animal models, compounds similar to this compound have been evaluated for pain relief. The hot plate and writhing tests indicated notable analgesic effects, with latency times significantly improved compared to control groups .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound may involve:

- Enzyme inhibition : Similar compounds have been shown to inhibit enzymes like monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially alleviating mood disorders .

- Receptor interaction : The presence of the pyrazole ring suggests potential interactions with various receptors, including GABA and serotonin receptors, which are crucial in modulating pain and mood .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods involving multi-step reactions. The structural features that enhance its biological activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole ring | Antimicrobial and analgesic properties |

| Thiophene moiety | Enhanced electronic properties for receptor binding |

| Dioxopyrrolidine | Neuropharmacological effects |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Study : A series of pyrazole-thiophene derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the thiophene position significantly enhanced antibacterial activity .

- Analgesic Evaluation : In a controlled study using mice, derivatives similar to this compound demonstrated significant pain relief in both hot plate and acetic acid-induced writhing tests, suggesting a central analgesic mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.